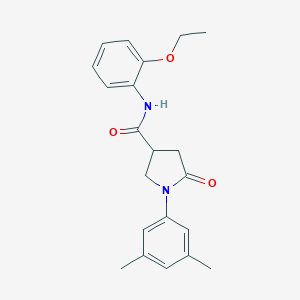![molecular formula C21H21FN2O4 B271253 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DMAPF, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its ability to inhibit the activity of specific enzymes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can improve cognitive function and memory. Its inhibition of monoamine oxidase can improve mood and alleviate symptoms of depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to possess anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may not be selective in its inhibition of enzymes, and may also inhibit other enzymes that are important for normal physiological function.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Additionally, research on the anti-inflammatory properties of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may lead to its development as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, studies on the selectivity of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate for specific enzymes may lead to the development of more selective inhibitors with fewer side effects.
Synthesemethoden
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through a multistep process involving the condensation of 2,5-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting intermediate with 4-fluorobenzaldehyde and pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C21H21FN2O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
PJYDXDQKNPUFQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)





